molecular formula C21H26N2O3S B2613663 N-benzhydryl-3-(isobutylsulfonyl)azetidine-1-carboxamide CAS No. 1797019-97-6

N-benzhydryl-3-(isobutylsulfonyl)azetidine-1-carboxamide

Cat. No.: B2613663
CAS No.: 1797019-97-6
M. Wt: 386.51
InChI Key: RGXJMBARYDIRGV-UHFFFAOYSA-N
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Description

N-benzhydryl-3-(isobutylsulfonyl)azetidine-1-carboxamide is an organic compound that belongs to the class of azetidines.

Scientific Research Applications

N-benzhydryl-3-(isobutylsulfonyl)azetidine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Preparation Methods

The synthesis of N-benzhydryl-3-(isobutylsulfonyl)azetidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of benzhydryl chloride with azetidine-1-carboxamide in the presence of a base to form the intermediate compound. This intermediate is then reacted with isobutylsulfonyl chloride under controlled conditions to yield the final product . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to increase yield and purity .

Chemical Reactions Analysis

N-benzhydryl-3-(isobutylsulfonyl)azetidine-1-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-benzhydryl-3-(isobutylsulfonyl)azetidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-benzhydryl-3-(isobutylsulfonyl)azetidine-1-carboxamide can be compared with other azetidine derivatives and benzhydryl compounds. Similar compounds include:

Properties

IUPAC Name

N-benzhydryl-3-(2-methylpropylsulfonyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-16(2)15-27(25,26)19-13-23(14-19)21(24)22-20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,16,19-20H,13-15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXJMBARYDIRGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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